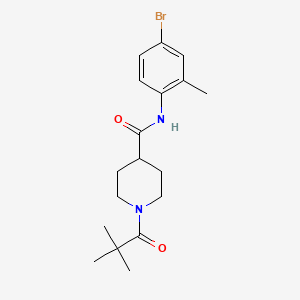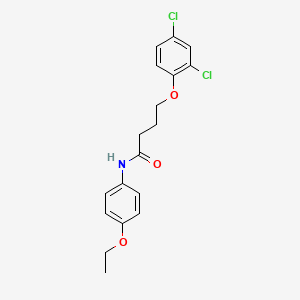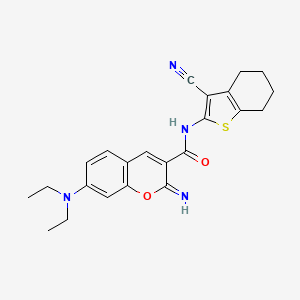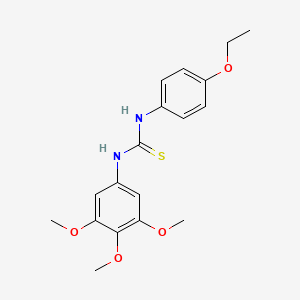![molecular formula C30H34N4O B4584394 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to the compound of interest, typically involves the formation of carbon-linked side chains replacing the heterocyclic nitrogen found in 1-piperazinyl side chains. Studies like Laborde et al. (1993) have explored the synthesis and biological activity of quinolone antibacterials with modifications at the 7-position, indicating a methodological framework applicable to synthesizing complex quinolines (Laborde, E., Kiely, J., Culbertson, T., & Lesheski, L., 1993).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical for their biological function. Perin et al. (2011) report on novel benzimidazo[1,2-a]quinolines, providing insights into the structural characteristics crucial for activity, such as planarity and intermolecular hydrogen bonds. This research contributes to understanding the molecular structure analysis of complex quinolines (Perin, N., Hranjec, M., Pavlović, G., & Karminski-Zamola, G., 2011).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, forming complexes with potential biological activities. For instance, the synthesis and evaluation of pyrrolo[3,2,1-ij]quinoline derivatives by Paris et al. (1995) highlight the importance of structural modifications for enhancing biological activities, indicating the diverse chemical properties and reactions these compounds can undergo (Paris, Dominique, et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the compound's applicability. Anthal et al. (2018) discussed the crystal structure of a related compound, providing insights into the interactions that dictate the physical properties of quinoline derivatives (Anthal, S., et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for the compound's biological activity and potential applications. Research by Desai et al. (2017) on novel quinoline-3-carbaldehyde derivatives elaborates on their structural elucidation and interaction patterns, shedding light on the chemical properties analysis of such compounds (Desai, N., et al., 2017).
科学的研究の応用
Fluorescent Probes for DNA Detection
Research has highlighted the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by fluorescence spectroscopy among other methods, have shown potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity when bound to ct-DNA (Perin et al., 2011).
Synthesis Methods
Innovations in synthesis methods have been reported, such as the development of novel procedures permitting the formation of piperidyl quinolinemethanols in satisfactory yields, targeting potential antimalarial agents (Novotny et al., 1974). Another example includes the exploration of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains in quinolone antibacterials, aiming for improved antibacterial activity and DNA-gyrase inhibition (Laborde et al., 1993).
Biological Activity
Studies on pyrrolo[3,2,1-ij]quinoline derivatives have evaluated their activities against histamine, platelet activating factor (PAF), and leukotrienes, indicating potential therapeutic applications in asthma due to their potent antagonism and inhibitory properties (Paris et al., 1995). Furthermore, new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been synthesized, presenting hypoxic-cytotoxic agents with significant potency among piperazine derivatives (Ortega et al., 2000).
特性
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O/c1-20-2-3-27-25(12-20)26(16-28(32-27)24-4-6-31-7-5-24)29(35)33-8-10-34(11-9-33)30-17-21-13-22(18-30)15-23(14-21)19-30/h2-7,12,16,21-23H,8-11,13-15,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPEBRTJPIYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5)C7=CC=NC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Methyl-2-(pyridin-4-yl)quinolin-4-yl][4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)



![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)
![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)

